

# 5-(Thiophen-2-yl)nicotinic acid molecular structure and formula

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## Compound of Interest

Compound Name: 5-(Thiophen-2-yl)nicotinic Acid

Cat. No.: B1305865

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An In-depth Technical Guide to **5-(Thiophen-2-yl)nicotinic Acid**: Molecular Structure, Properties, and Synthetic Strategies

## Introduction

**5-(Thiophen-2-yl)nicotinic acid** is a bi-heterocyclic aromatic compound that stands as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structure, which incorporates both a pyridine and a thiophene ring, represents a "privileged scaffold"—a molecular framework that is recurrent in a multitude of biologically active compounds.<sup>[1]</sup> The nicotinic acid (Vitamin B3) moiety is a well-established pharmacophore in numerous clinically approved drugs, known for its role in treating dyslipidemia and its broader involvement in various physiological processes.<sup>[2][3][4]</sup> Similarly, the thiophene ring is a prevalent feature in a wide array of pharmaceuticals and agrochemicals, valued for its contribution to diverse biological activities.<sup>[2]</sup>

The strategic fusion of these two heterocyclic systems, linked via a stable carbon-carbon bond, creates a versatile platform for drug discovery. The carboxylic acid functional group at the 3-position of the pyridine ring serves as a crucial synthetic handle, allowing for the facile generation of a diverse library of derivatives such as esters, amides, and hydrazones.<sup>[1]</sup> This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and a robust synthetic protocol for **5-(Thiophen-2-yl)nicotinic acid**, intended to serve as a foundational resource for researchers and drug development professionals.

## Molecular Identity and Physicochemical Profile

The fundamental identity of a compound is established by its unique structural and chemical identifiers. These parameters are critical for accurate documentation, database searching, and regulatory compliance.

### Chemical Structure and Formula

**5-(Thiophen-2-yl)nicotinic acid** consists of a pyridine ring substituted at the 5-position with a thiophen-2-yl group and at the 3-position with a carboxylic acid moiety.

- Molecular Formula: C<sub>10</sub>H<sub>7</sub>NO<sub>2</sub>S[5][6][7]
- IUPAC Name: 5-thiophen-2-ylpyridine-3-carboxylic acid[6][8]
- CAS Number: 306934-96-3[5][6][7]
- SMILES: C1=CSC(=C1)C2=CC(=CN=C2)C(=O)O[6][8]
- InChI Key: DFWKRZGYBOVSKW-UHFFFAOYSA-N[6][8]

Caption: Molecular structure of **5-(Thiophen-2-yl)nicotinic acid**.

### Physicochemical Properties

The physical and chemical properties of a compound are essential for guiding experimental design, including reaction setup, purification, formulation, and storage.

Property	Value	Reference(s)
Molecular Weight	205.23 g/mol	[6][8][9]
Appearance	Beige solid	[10]
Melting Point	261 °C	[8][10]
Boiling Point	423.8 °C at 760 mmHg	[8]
Density	1.368 g/cm <sup>3</sup>	[8]
Storage Conditions	2-8°C, protect from light	[10]

## Spectroscopic Characterization

While specific experimental spectra for this exact compound are not publicly detailed, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures like nicotinic acid and thiophene derivatives.<sup>[11][12]</sup>

- **<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm) corresponding to the protons on the thiophene and pyridine rings. A broad singlet, typically downfield ( $>10$  ppm), would correspond to the acidic proton of the carboxylic acid group.
- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of  $\delta$  165-180 ppm. Multiple signals would appear in the aromatic region ( $\delta$  110-160 ppm) for the carbon atoms of the two heterocyclic rings.
- **FT-IR Spectroscopy:** The infrared spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid ( $2500-3300\text{ cm}^{-1}$ ), a sharp and strong C=O stretch ( $1700-1725\text{ cm}^{-1}$ ), C=C and C=N stretching vibrations from the aromatic rings ( $1400-1600\text{ cm}^{-1}$ ), and C-S stretching from the thiophene ring.<sup>[11]</sup>
- **Mass Spectrometry:** The mass spectrum should exhibit a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound ( $m/z = 205.23$ ).

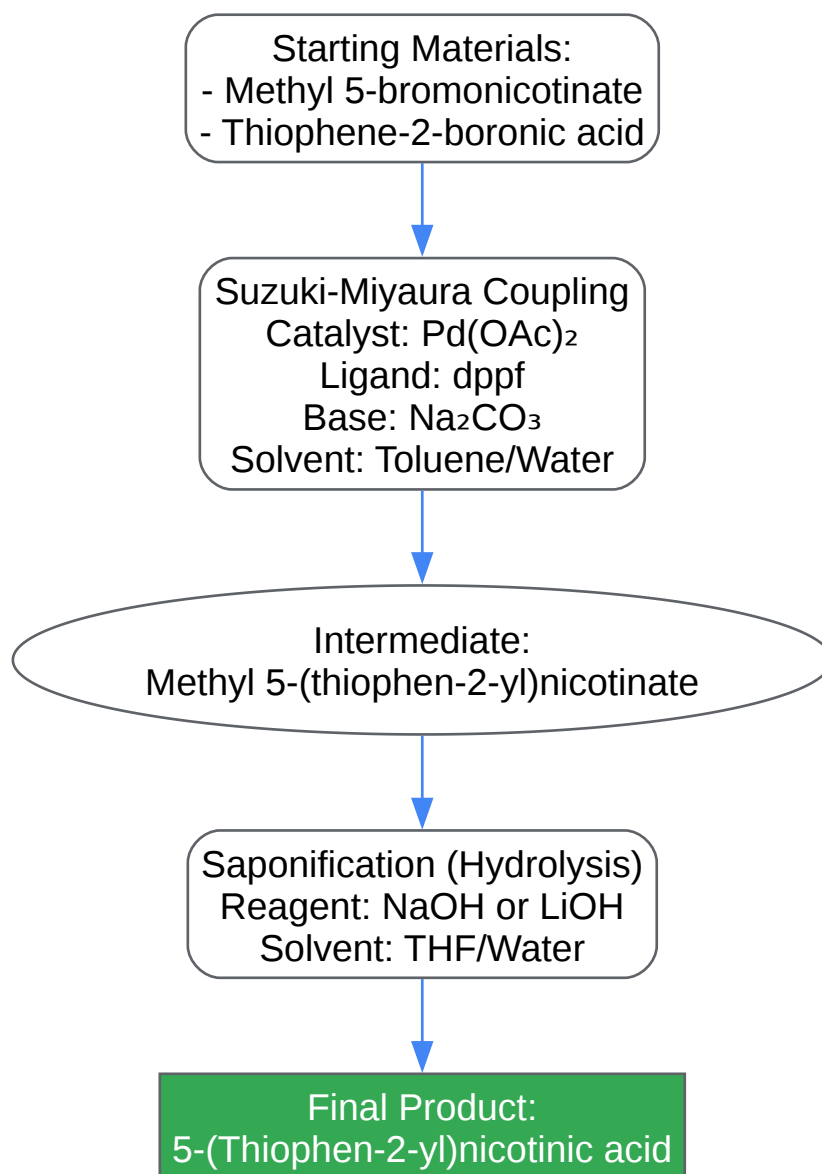
## Synthesis and Reactivity

The construction of the C-C bond between the pyridine and thiophene rings is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for this transformation, offering high yields and functional group tolerance.<sup>[13][14]</sup>

## Proposed Synthetic Workflow

A robust two-step synthetic route involves the palladium-catalyzed Suzuki coupling of an appropriate 5-halonicotinate ester with thiophene-2-boronic acid, followed by saponification

(hydrolysis) of the resulting ester to yield the final carboxylic acid product.



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Caption: Proposed synthesis of **5-(Thiophen-2-yl)nicotinic acid**.

## Detailed Experimental Protocol

Objective: To synthesize **5-(Thiophen-2-yl)nicotinic acid** via a Suzuki-Miyaura cross-coupling followed by ester hydrolysis.

### Part A: Suzuki-Miyaura Cross-Coupling

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 5-bromonicotinate (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) (2.0 eq.).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Add degassed solvents (e.g., Toluene and Water, 4:1 v/v). To this suspension, add the palladium catalyst, such as Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.05 eq.), and a suitable phosphine ligand, like 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 eq.).<sup>[14]</sup>
- **Reaction:** Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl 5-bromonicotinate) is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 5-(thiophen-2-yl)nicotinate. This intermediate can be purified by column chromatography if necessary.

#### Part B: Saponification (Ester Hydrolysis)

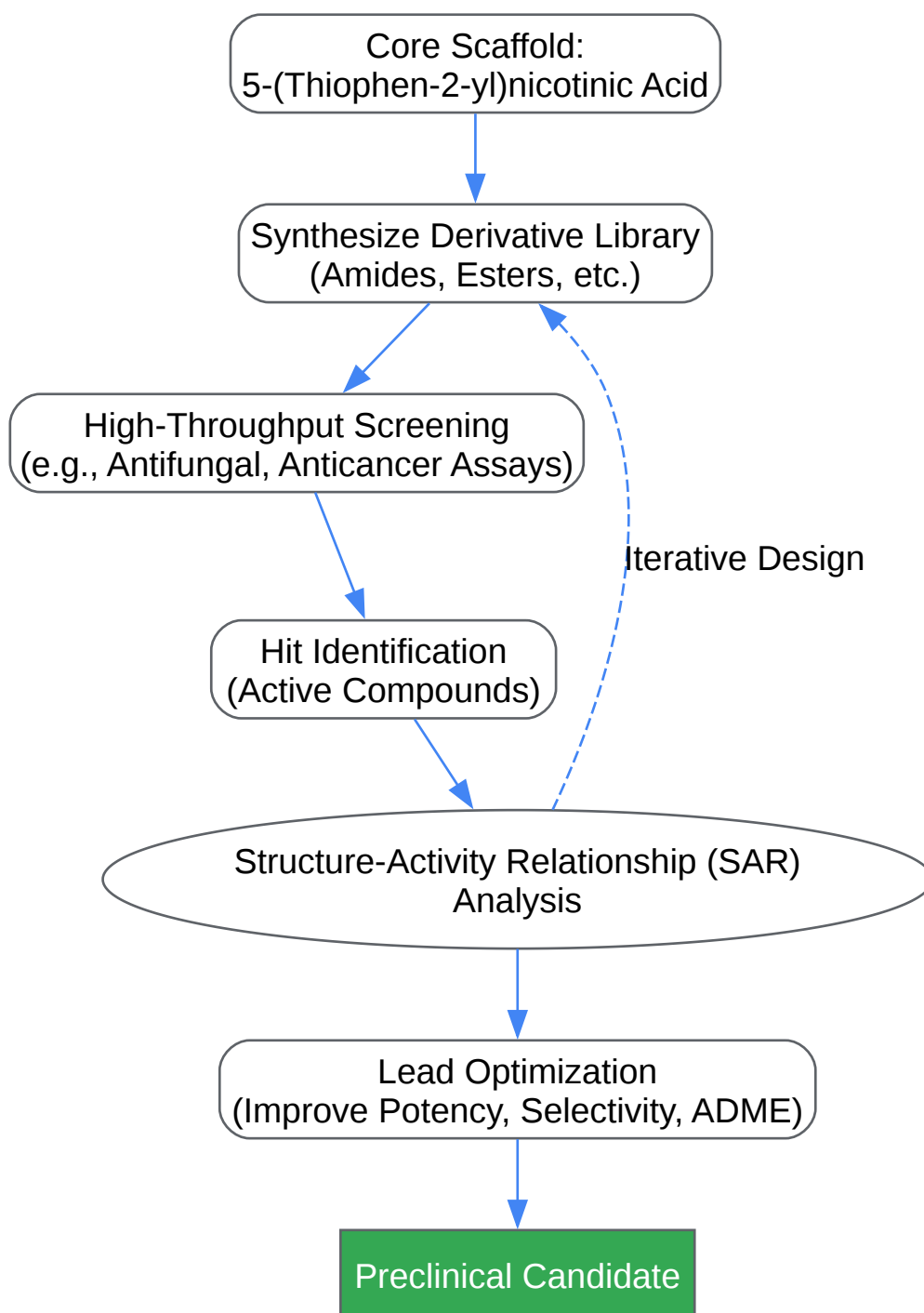
- **Reaction Setup:** Dissolve the crude ester from Part A in a mixture of tetrahydrofuran (THF) and water.
- **Hydrolysis:** Add an aqueous solution of sodium hydroxide ( $\text{NaOH}$ , 2-3 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully converted to the carboxylate salt.
- **Acidification:** Cool the reaction mixture in an ice bath and carefully acidify with 1M hydrochloric acid ( $\text{HCl}$ ) until the pH is ~4-5. A precipitate of the carboxylic acid should form.
- **Purification:** Collect the solid product by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent (e.g., ether or hexanes) to remove

impurities. Dry the product under vacuum to yield **5-(Thiophen-2-yl)nicotinic acid**.

## Applications in Research and Drug Development

The thiophene-pyridine scaffold is a cornerstone in the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities.

- **Fungicidal Activity:** Research has shown that N-(thiophen-2-yl) nicotinamide derivatives, synthesized from the corresponding nicotinic acid, exhibit excellent fungicidal activity.<sup>[15]</sup> Specifically, certain compounds were highly effective against cucumber downy mildew (*Pseudoperonospora cubensis*), with efficacy in field trials surpassing that of some commercial fungicides.<sup>[16][17]</sup>
- **Anticancer Potential:** Thiophene-containing molecules are actively investigated as anticancer agents.<sup>[1]</sup> The combination with a pyridine ring, as seen in 5-(thiophen-2-yl)isoxazole derivatives, has yielded compounds with potent and selective cytotoxicity against human breast cancer cell lines (MCF-7).<sup>[18]</sup> This suggests that the **5-(thiophen-2-yl)nicotinic acid** core is a promising starting point for developing novel oncology therapeutics.
- **Enzyme Inhibition:** The structural motifs present in this molecule are found in various enzyme inhibitors.<sup>[1]</sup> Nicotinic acid itself is known to act on the GPR109A receptor to mediate its lipid-lowering effects and has anti-inflammatory properties.<sup>[19][20]</sup> Derivatives can be designed to target specific enzymes by modifying the substituents on either heterocyclic ring, making it a valuable scaffold for structure-activity relationship (SAR) studies.



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Caption: Logical workflow for drug discovery using the core scaffold.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-(thiophen-2-yl)nicotinic acid** is associated with the following hazards:

- H315: Causes skin irritation[6]
- H319: Causes serious eye irritation[6]
- H335: May cause respiratory irritation[6]

Precautionary Measures: This compound should be handled only by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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